molecular formula C16H22N2O3S B14972532 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B14972532
M. Wt: 322.4 g/mol
InChI Key: NYCOOHMHFDVWCP-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopropane ring with a sulfonyl group and a tetrahydroquinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of propane-1-sulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonyl chloride: A precursor used in the synthesis of sulfonamide derivatives.

    Cyclopropanesulfonyl chloride: Another sulfonyl chloride with a similar structure.

    Tetrahydroquinoline derivatives: Compounds with similar biological activities.

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of a cyclopropane ring, sulfonyl group, and tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide

InChI

InChI=1S/C16H22N2O3S/c1-2-10-22(20,21)18-9-3-4-13-11-14(7-8-15(13)18)17-16(19)12-5-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19)

InChI Key

NYCOOHMHFDVWCP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3

Origin of Product

United States

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